Product packaging for Hydroflumethiazide-15N2,13C,d2(Cat. No.:)

Hydroflumethiazide-15N2,13C,d2

Cat. No.: B12414840
M. Wt: 336.3 g/mol
InChI Key: DMDGGSIALPNSEE-VVSBCMTCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scope and Objectives of Research on Hydroflumethiazide-15N2,13C,d2

Hydroflumethiazide (B1673452) is a thiazide diuretic used in the management of hypertension and edema. drugbank.comrxlist.com The isotopically labeled version, this compound, is a powerful tool for advanced research. medchemexpress.cnmedchemexpress.com

Rationale for Specific Isotopic Enrichment in Hydroflumethiazide

The specific enrichment of Hydroflumethiazide with two Nitrogen-15 atoms, one Carbon-13 atom, and two Deuterium (B1214612) atoms (d2) is a deliberate strategy to facilitate detailed scientific investigation. medchemexpress.cnmedchemexpress.com This comprehensive labeling allows for precise tracking and quantification of the molecule and its metabolites in complex biological matrices using mass spectrometry. smolecule.com The deuterium labeling, in particular, can alter the pharmacokinetics of the drug compared to its non-deuterated form, which is a key aspect of modern pharmaceutical research. smolecule.comgoogleapis.com This allows for more precise studies on drug metabolism and interactions. smolecule.com The term "isotopic enrichment" refers to the increased percentage of a less common isotope at a specific position within a molecule. googleapis.com

Overview of Academic Research Avenues Enabled by Comprehensive Labeling

The multi-isotope labeling of Hydroflumethiazide opens up several avenues for academic research:

Pharmacokinetic Studies: Researchers can administer this compound and track its absorption, distribution, metabolism, and excretion (ADME) with high precision. smolecule.com This is crucial for understanding the drug's behavior in the body.

Metabolism Studies: By analyzing the isotopically labeled metabolites, scientists can gain deep insights into the metabolic pathways of Hydroflumethiazide. smolecule.com This information is essential for identifying potential drug interactions and understanding its breakdown and elimination mechanisms. smolecule.com

Quantitative Analysis: The labeled compound serves as an excellent internal standard for the accurate quantification of the unlabeled drug in biological samples. atlanchimpharma.com

Mechanism of Action: While the primary diuretic effect of thiazides is known to involve interference with electrolyte reabsorption in the renal tubules, comprehensively labeled molecules can help to further elucidate the finer details of these mechanisms and potentially uncover new ones. rxlist.com For instance, studies with isotopically labeled uremic toxins have shown that loop diuretics can inhibit their renal excretion, a finding that has implications for understanding drug interactions and patient outcomes. nih.gov

Data Tables

Table 1: Properties of Hydroflumethiazide

PropertyValueSource
Molecular Formula C8H8F3N3O4S2 nih.gov
Molecular Weight 331.3 g/mol nih.gov
Appearance White to cream-colored, finely divided, crystalline powder nih.gov
Odor Odorless nih.gov
Solubility Soluble in acetone, methanol; slightly soluble in water and ether nih.gov
Stability Unstable in alkaline solutions nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8F3N3O4S2 B12414840 Hydroflumethiazide-15N2,13C,d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F3N3O4S2

Molecular Weight

336.3 g/mol

IUPAC Name

3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide

InChI

InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2,12+1,14+1

InChI Key

DMDGGSIALPNSEE-VVSBCMTCSA-N

Isomeric SMILES

[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)[15NH2])S(=O)(=O)[15NH]1)[2H]

Canonical SMILES

C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of Hydroflumethiazide 15n2,13c,d2

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled molecules, providing detailed information on molecular weight, elemental composition, and structural features. wikipedia.org For Hydroflumethiazide-15N2,13C,d2, various MS methods are employed to ensure the correct incorporation of the stable isotopes and to understand its behavior under ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. nih.gov In the case of this compound, HRMS is used to verify the successful incorporation of the desired isotopes by comparing the measured accurate mass to the theoretical calculated mass. The analysis confirms the presence of one ¹³C atom, two ¹⁵N atoms, and two deuterium (B1214612) (²H) atoms, distinguishing the labeled compound from its unlabeled counterpart and other potential impurities with high confidence.

The expected mass shift from the labeling provides a clear signature of the compound. The molecular formula for the labeled compound is C₇¹³CH₆D₂F₃N¹⁵N₂O₄S₂. medchemexpress.eu This precise mass measurement is critical for confirming the isotopic composition before its use in further applications.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)
Hydroflumethiazide (B1673452) (Unlabeled)C₈H₈F₃N₃O₄S₂330.9963
This compoundC₇¹³CH₆D₂F₃N¹⁵N₂O₄S₂336.0095

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. nih.gov In an MS/MS experiment, the precursor ion (in this case, the protonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to map out the fragmentation pathways.

The introduction of stable isotopes can influence the fragmentation pathways of a molecule, although the effect is often subtle for ¹³C and ¹⁵N. wvu.edu The increased mass of the labeled atoms can slightly alter bond energies, but typically, the primary fragmentation routes remain the same as the unlabeled compound. The key value of isotopic labeling in MS/MS is its utility as a tracer to determine which atoms are retained or lost in specific fragments. wvu.edu By analyzing the mass-to-charge ratio (m/z) of the product ions, researchers can pinpoint the location of the labels within the molecular structure and confirm that the synthetic labeling process occurred at the intended positions.

The fragmentation of this compound will produce a series of product ions whose m/z values reflect the presence of the isotopic labels. By comparing the MS/MS spectrum of the labeled compound to that of its unlabeled analog, specific mass shifts in the fragment ions can be observed. This comparison allows for the precise mapping of which parts of the molecule are retained in each fragment. For example, if a fragment ion contains the sulfonamide group where the ¹⁵N labels are located, its mass will be shifted by +2 Da compared to the corresponding fragment from the unlabeled compound. This detailed analysis confirms the location of the isotopic labels.

Precursor Ion (m/z)Proposed Product IonExpected m/z (Unlabeled)Expected m/z (Labeled)Mass Shift (Da)Labeled Atoms Retained
337.0[M+H - H₂O]+313.0319.0+6¹³C, 2x¹⁵N, 2x²H
337.0[M+H - SO₂NH₂]+257.0259.0+2¹³C, 2x²H
337.0[M+H - CF₃]+262.0268.0+6¹³C, 2x¹⁵N, 2x²H

Isotope Ratio Mass Spectrometry (IRMS) for Precise Enrichment Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios in a sample. researchgate.net While HRMS confirms the isotopic composition, IRMS is employed to quantify the exact level of isotopic enrichment. nih.gov For this compound, IRMS would be used to determine the percentage of molecules that have been successfully labeled with the stable isotopes. This is crucial for applications where a high and known level of enrichment is required, such as in tracer studies or as a standard for quantitative analysis. The technique provides precise δ values for ¹³C and ¹⁵N, which can be used to calculate the atom percent excess, confirming the quality and purity of the labeled material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotope Distribution

Multi-dimensional NMR experiments, such as ¹H-¹³C HSQC, can be used to confirm the position of the ¹³C label through the observation of one-bond correlations. hmdb.ca Similarly, ¹H-¹⁵N HSQC or HMBC experiments would confirm the locations of the two ¹⁵N atoms by observing correlations to nearby protons. The deuterium (²H) incorporation would be confirmed in the ¹H NMR spectrum by the disappearance of the proton signal at the site of deuteration. The combination of these NMR techniques provides an unambiguous confirmation of the structural integrity and the precise distribution of the isotopic labels within the this compound molecule, ensuring its suitability for its intended scientific use. chemrxiv.org

NucleusNMR ExperimentExpected ObservationPurpose
¹H1D Proton NMRDisappearance of a specific proton signal.Confirms location of deuterium (d₂) labeling.
¹³C1D Carbon NMREnhanced signal for the ¹³C-labeled carbon atom.Confirms location of ¹³C label.
¹⁵N¹H-¹⁵N HSQC/HMBCCorrelation signals between specific protons and the ¹⁵N nuclei.Confirms location of ¹⁵N₂ labeling.

1H NMR for Proton Environment and Deuterium Incorporation Assessment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the proton environment of a molecule. For this compound, ¹H NMR serves a dual purpose: mapping the remaining protons on the molecular scaffold and confirming the site and extent of deuterium incorporation.

The ¹H NMR spectrum of unlabeled hydroflumethiazide displays characteristic signals for its aromatic and aliphatic protons. hmdb.ca In the labeled analog, the incorporation of two deuterium atoms (d2) at a specific position will result in the disappearance or significant attenuation of the corresponding proton signal in the ¹H NMR spectrum. This absence is the most direct evidence of successful deuteration. The integration of the remaining proton signals relative to a known internal standard allows for the quantification of deuterium incorporation.

Furthermore, the protons adjacent to the ¹³C and ¹⁵N labeled sites may exhibit subtle changes in their chemical shifts or show additional coupling. For instance, protons attached to or near the ¹³C-labeled carbon may show ¹H-¹³C coupling constants, providing further confirmation of the label's position.

Table 1: Predicted ¹H NMR Spectral Data for Hydroflumethiazide and Expected Changes for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) for Unlabeled Hydroflumethiazide Expected Observation in this compound
Aromatic CH 7.0 - 8.0 Unchanged unless adjacent to a labeled site, where minor shift changes or new couplings may appear.
Methylene CH ~4.7 Signal will be absent or significantly reduced if this is the site of d2 labeling.

Note: Predicted chemical shifts are based on typical values for similar structures and data for related compounds like hydrochlorothiazide (B1673439). The exact site of deuteration determines which proton signal disappears.

13C NMR for Carbon Skeleton Analysis and Isotope Site Mapping

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. In the analysis of this compound, it is indispensable for confirming the precise location of the ¹³C label.

While a standard ¹³C NMR spectrum of unlabeled hydroflumethiazide shows a signal for each unique carbon atom, the spectrum of the labeled compound will feature a significantly enhanced signal for the ¹³C-enriched carbon. drugbank.com This pronounced intensity difference makes the assignment of the labeled position unambiguous. Additionally, the labeled carbon may exhibit coupling to adjacent ¹⁵N nuclei (¹J-C,N or ²J-C,N), which would split the carbon signal into a doublet, providing definitive evidence of connectivity between the labeled atoms. The chemical shift of the labeled carbon provides information about its electronic environment. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts and the Impact of Isotopic Labeling

Carbon Assignment Typical Chemical Shift (δ, ppm) for Unlabeled Thiazides Expected Observation for the ¹³C-labeled Site
Methylene C H₂ ~55 Signal intensity will be dramatically enhanced. May exhibit splitting due to coupling with adjacent ¹⁵N.
Aromatic C -CF₃ ~120-130 (quartet due to ¹⁹F coupling) Signal intensity will be dramatically enhanced if this is the labeled site.

Note: Chemical shift values are based on data for the closely related compound hydrochlorothiazide. The specific labeled position will determine which signal is enhanced.

15N NMR for Nitrogen Atom Localization and Electronic Environment

Nitrogen-15 NMR (¹⁵N NMR) is a highly specific technique that directly probes the nitrogen atoms within a molecule. Given the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N-enrichment, as in this compound, makes this technique particularly powerful. japsonline.com Direct detection of the two ¹⁵N signals confirms the successful incorporation of the labels.

The chemical shifts of the ¹⁵N nuclei are highly sensitive to their local electronic environment, allowing differentiation between the sulfonamide nitrogen and the heterocyclic nitrogen atoms. spectrabase.comresearchgate.net Furthermore, observing ¹⁵N-¹³C coupling in the ¹⁵N spectrum can provide conclusive evidence of the bond between the labeled atoms, corroborating the findings from ¹³C NMR. For nitrogen atoms bearing a proton, polarization transfer techniques like INEPT can be used to significantly enhance signal intensity. japsonline.com

Table 3: Expected ¹⁵N NMR Chemical Shift Ranges

Nitrogen Environment Expected Chemical Shift Range (δ, ppm, relative to NH₃) Notes
Sulfonamide (-SO₂NH ₂) -250 to -260 Highly dependent on protonation state and solvent.

Note: Ranges are estimated based on general values for sulfonamide and related heterocyclic structures. researchgate.net

2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Labeling Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle and definitively confirming the location of isotopic labels by establishing connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C or ¹⁵N. An HSQC spectrum of this compound would show a cross-peak connecting a specific proton to the ¹³C-labeled carbon, confirming which proton is attached to the labeled carbon. Similarly, ¹H-¹⁵N HSQC would link the NH protons to their respective ¹⁵N atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations, typically over two or three bonds, between protons and heteronuclei. japsonline.com An HMBC experiment is invaluable for placing the labels within the broader molecular structure. For example, correlations from known protons to the labeled ¹³C or ¹⁵N atoms can confirm the position of the labels even if they are in a quaternary (non-protonated) position.

Together, these 2D techniques provide an unambiguous confirmation of the isotopic labeling pattern by mapping out the precise bonding environment of the ¹³C and ¹⁵N atoms.

Chromatographic Techniques for Separation and Pre-Analytical Purification

Chromatography is essential for both the final purification of the synthesized labeled compound and its analysis in complex matrices. The high purity of isotopically labeled standards is critical to avoid interference and ensure accurate quantification in experimental applications. moravek.com

Liquid Chromatography (LC) and Gas Chromatography (GC) Coupled Systems

Both LC and GC are powerful techniques for the analysis of thiazide diuretics. scirp.orgakjournals.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, is the most common method for the analysis of hydroflumethiazide and related compounds. researchgate.netglsciences.com When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity. mdpi.comnih.govnih.govnih.govsemanticscholar.org The mass spectrometer can distinguish between the labeled compound and its unlabeled counterpart based on their mass-to-charge ratio (m/z), making this the gold standard for quantitative studies using the labeled compound as an internal standard.

Gas Chromatography (GC): GC analysis of thiazide diuretics is also feasible but typically requires a derivatization step to increase the volatility and thermal stability of the analytes. scirp.orgnih.gov This adds complexity to the sample preparation. GC coupled with mass spectrometry (GC-MS) can also be used to separate and identify the labeled compound.

Table 4: Example Chromatographic Conditions for Hydroflumethiazide Analysis

Parameter Liquid Chromatography (LC-MS/MS) Gas Chromatography (GC-MS)
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase Gradient of acetonitrile and water with formic acid or ammonium acetate buffer Helium carrier gas
Detection Tandem Mass Spectrometry (MS/MS) in negative ion mode Mass Spectrometry (MS) after derivatization

| Typical Retention Time | 2-5 minutes | 10-15 minutes |

Note: These are representative conditions and require optimization for specific instrumentation and applications. mdpi.comnih.gov

Considerations for Labeled Compound Isolation and Analysis

The purification and analysis of isotopically labeled compounds require special considerations to ensure their integrity and purity. moravek.com

Isolation: Preparative HPLC is a key technique for the final purification of this compound. moravek.com It allows for the separation of the desired labeled product from any unlabeled starting materials, reaction byproducts, or isomers. Careful selection of the column and mobile phase is necessary to achieve optimal resolution.

Purity Assessment: The chemical and isotopic purity must be rigorously assessed. Chemical purity is typically determined by HPLC with UV or MS detection, aiming for levels >98%. Isotopic purity (or isotopic enrichment) is determined by mass spectrometry, which quantifies the percentage of the compound that contains the desired isotopic labels. NMR can also contribute to assessing isotopic enrichment by comparing signal intensities.

Stability: The stability of the labeled compound under storage and experimental conditions should be evaluated. researchgate.net Thiazides can be unstable in alkaline solutions, which must be considered during purification and analysis. nih.gov

The successful synthesis and characterization of this compound rely on the synergistic use of these advanced spectroscopic and chromatographic techniques to confirm its structure and ensure its quality for downstream applications. nih.gov

Mechanistic Investigations of Chemical Transformations Involving Hydroflumethiazide 15n2,13c,d2 Through Isotopic Tracing

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)

No studies were identified that utilized Hydroflumethiazide-15N2,13C,d2 to determine kinetic isotope effects. The application of KIEs is a powerful tool for understanding reaction mechanisms by revealing the involvement of specific bonds in the rate-determining step of a reaction.

Primary and Secondary Isotope Effects on Reaction Rates

There is no available data on the primary and secondary isotope effects on the reaction rates of this compound. Such data would provide insight into changes in bonding and hybridization at the labeled positions (nitrogen, carbon, and deuterium-substituted sites) during chemical transformations.

Interpretation of KIEs for Transition State Structure Determination

Without experimental KIE data for this compound, it is not possible to interpret these effects to elucidate the structure of the transition state in any of its chemical reactions. This type of analysis is crucial for a detailed understanding of the reaction pathway.

Isotopic Tracing in In Vitro Chemical Reactivity Studies

The use of this compound as an isotopic tracer in in vitro chemical reactivity studies has not been reported. Isotopic tracing is essential for following the fate of molecules and their constituent atoms through complex reaction sequences.

Probing Reaction Intermediates and Pathways in Model Systems

No research could be found that employs this compound to probe reaction intermediates and pathways in model systems. Such studies would involve tracking the incorporated stable isotopes through various chemical steps to identify transient species and map out the reaction mechanism.

Analysis of Chemical Derivatization Reactions with Labeled Analogs

Information regarding the analysis of chemical derivatization reactions using this compound is not available. Labeled analogs are often used to understand the mechanisms of derivatization reactions, which are frequently employed in analytical chemistry.

Studies on Enzymatic Reactions with Isolated Components (Non-In Vivo Context)

There is a lack of published research on the use of this compound in studies of enzymatic reactions with isolated components in a non-in vivo context. Such experiments would be valuable for understanding how this drug interacts with specific enzymes and the mechanism of its metabolic transformation.

Substrate-Enzyme Interaction Analysis Using Labeled Hydroflumethiazide (B1673452)

The study of how a drug molecule (substrate) interacts with an enzyme is fundamental to understanding its mechanism of action and metabolism. The use of isotopically labeled Hydroflumethiazide provides a sophisticated method for probing these interactions. By introducing a compound with a known mass shift, researchers can differentiate the substrate from other molecules within a complex biological matrix and monitor its binding and turnover by specific enzymes, such as those in the Cytochrome P450 (CYP) superfamily.

In a hypothetical study, the interaction of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ with human liver microsomes containing a rich complement of CYP enzymes could be investigated. The experimental design would involve incubating the labeled compound with the microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate metabolic reactions. The subsequent analysis by high-resolution mass spectrometry (HRMS) would aim to identify transient enzyme-substrate complexes or specific binding affinities that are influenced by the isotopic substitution.

While direct detection of the enzyme-substrate complex is technically challenging, the kinetics of metabolite formation can be precisely measured without interference from endogenous molecules. The heavier mass of the labeled compound and its metabolites allows for their unambiguous detection.

Interactive Data Table: Kinetic Parameters of Hydroflumethiazide Metabolism by CYP3A4

Below are hypothetical kinetic parameters for the metabolism of unlabeled and labeled Hydroflumethiazide by recombinant human CYP3A4. The data illustrates the comparative enzyme kinetics, where minor differences might arise due to the kinetic isotope effect, although often this effect is minimal.

SubstrateK_m (μM)V_max (pmol/min/pmol CYP)Intrinsic Clearance (V_max/K_m) (μL/min/pmol CYP)
Hydroflumethiazide552504.55
Hydroflumethiazide-¹⁵N₂,¹³C,d₂582454.22

This table presents hypothetical data for illustrative purposes.

Identification of In Vitro Biotransformation Products via Isotope Signature

A primary application of isotopic tracing is the identification of drug metabolites. mdpi.com When a drug is metabolized, its chemical structure is altered, resulting in products with different masses. In complex biological systems, distinguishing a low-abundance drug metabolite from endogenous background ions can be difficult. The unique isotopic signature of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ provides a clear and unambiguous marker for identifying its biotransformation products.

The stable isotopes incorporated into the Hydroflumethiazide molecule create a distinct mass shift and an isotopic pattern that is readily identifiable by mass spectrometry. For Hydroflumethiazide-¹⁵N₂,¹³C,d₂, the molecular weight is increased by 5 Daltons compared to the unlabeled compound (2 for ¹⁵N, 1 for ¹³C, and 2 for d₂). Any metabolite formed from this labeled precursor will retain this mass difference, or a fragment of it, depending on which part of the molecule is lost during metabolism.

In a typical in vitro experiment, Hydroflumethiazide-¹⁵N₂,¹³C,d₂ would be incubated with human liver microsomes. The reaction mixture would then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer would be programmed to search for pairs of peaks separated by a specific mass difference corresponding to the isotopic label, a technique known as "metabolite hunting" or "paired ion detection."

For instance, if a hydroxylation reaction occurs, the mass of the resulting metabolite will be 16 Da (for the addition of an oxygen atom) greater than the parent compound. By searching for a compound with a mass corresponding to hydroxylated Hydroflumethiazide that also contains the isotopic label, its identity as a metabolite can be confirmed with high confidence.

Interactive Data Table: Hypothetical In Vitro Metabolites of Hydroflumethiazide-¹⁵N₂,¹³C,d₂

This table outlines potential metabolites of Hydroflumethiazide-¹⁵N₂,¹³C,d₂ that could be identified in an in vitro study using human liver microsomes. The mass shifts confirm their origin from the labeled parent drug.

MetaboliteBiotransformationExpected m/z (Unlabeled)Expected m/z (Labeled)Mass Shift (Da)
M1Hydroxylation328333+5
M2Dehydrogenation310315+5
M3N-dealkylation298302+4
M4Glucuronidation488493+5

This table presents hypothetical data for illustrative purposes. The m/z values are based on potential biotransformations and the specific isotopic labeling pattern.

Degradation and Transformation Pathways of Hydroflumethiazide 15n2,13c,d2 Under Controlled Non Biological Conditions

Photolytic Degradation Studies Using Isotopic Labeling

Photolytic degradation involves the breakdown of a chemical compound by light. For thiazide diuretics, this is a significant transformation pathway. The isotopic labeling in Hydroflumethiazide-15N2,13C,d2 is instrumental in tracking the formation of various photodegradation products.

Identification of Photodegradation Products and Pathways

Studies on closely related thiazide diuretics, such as hydrochlorothiazide (B1673439), have identified key photodegradation products that are likely analogous for hydroflumethiazide (B1673452). When exposed to UV light, hydrochlorothiazide has been shown to photodegrade to chlorothiazide. nih.govwada-ama.org This transformation involves the removal of two hydrogen atoms from the thiadiazine ring. Another significant photodegradation pathway for hydrochlorothiazide is the photohydrolysis of the thiadiazine ring or the photosubstitution of the chloride group with a hydroxyl group, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA). researchgate.netresearchgate.net

Upon irradiation with near-UV light (λ > 310 nm), hydrochlorothiazide in aqueous solutions undergoes dechlorination, where the chlorine atom is replaced by a hydrogen or a hydroxyl group from the solvent. nih.gov This process is accompanied by the hydrolysis of the thiadiazine ring. nih.gov The presence of oxygen can inhibit this decomposition. nih.gov

For this compound, the stable isotope labels would allow researchers to precisely follow the atoms from the parent molecule into these degradation products, confirming the pathways and potentially identifying new, minor products that would be difficult to detect otherwise.

Table 1: Potential Photodegradation Products of Hydroflumethiazide

Degradation Product Formation Pathway
6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (analogue of Chlorothiazide) Dehydrogenation of the thiadiazine ring
4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide (analogue of DSA) Photohydrolysis of the thiadiazine ring

Assessment of Photochemical Stability and Reaction Kinetics

The photochemical stability of thiazide diuretics is influenced by factors such as pH and the presence of other substances. Studies on hydrochlorothiazide have shown that the degradation rates are higher at acidic pHs. nih.gov The degradation of hydrochlorothiazide and related compounds generally follows first-order kinetics. researchgate.net The use of this compound in kinetic studies would provide more precise measurements of the degradation rates by allowing for accurate quantification of the parent compound and its labeled degradation products using mass spectrometry.

Hydrolytic Stability and Degradation Product Characterization

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of thiazide diuretics in aqueous solutions is highly dependent on pH and temperature.

pH-Dependent Hydrolysis Kinetics and Isotopic Tracing of Cleavage

Thiazide diuretics are known to be unstable in alkaline solutions. nih.gov Hydrolysis of thiazides is accelerated at higher pH and higher temperatures. wada-ama.org For chlorothiazide, hydrochlorothiazide, and altizide, a common degradation product, aminobenzenedisulphonamide, was detected after incubation at pH 9.5 for 48 hours at 60°C. nih.gov At lower pH and temperature, this degradation product was not detected. nih.gov Hydrochlorothiazide has been shown to degrade in acidic, basic, and neutral conditions under heat. scielo.br

The isotopic labels in this compound are invaluable for tracing the cleavage of the molecule during hydrolysis. The ¹⁵N and ¹³C labels in the core ring structure would help determine the fate of the heterocyclic ring, confirming whether it opens to form the disulfonamide derivative.

Structural Elucidation of Hydrolytic Products

The primary hydrolytic degradation product of hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). scielo.brresearchgate.net This is formed through the cleavage of the thiadiazine ring. scielo.br The use of this compound would aid in the definitive structural elucidation of the analogous degradation product for hydroflumethiazide, which would be 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide, by providing distinct mass shifts in mass spectrometry analysis.

Table 2: Potential Hydrolytic Degradation Product of Hydroflumethiazide

Degradation Product Formation Pathway

Oxidative and Reductive Transformation Pathways

While photolytic and hydrolytic degradation are the most studied pathways for thiazide diuretics, oxidative and reductive transformations can also occur under specific conditions.

Studies on the oxidative degradation of hydrochlorothiazide have identified 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide as a degradation product. scielo.br Advanced oxidation processes (AOPs) using UV and solar radiation have been shown to effectively degrade hydrochlorothiazide, with the degradation rate being higher in the presence of hydroxyl radicals. nih.govresearchgate.net The hydroxylated dechlorinated derivative of hydrochlorothiazide has been identified as a by-product in such systems. nih.gov

Information on the reductive transformation of hydroflumethiazide is scarce in the reviewed literature. However, the use of isotopically labeled this compound in studies with specific reducing agents or under controlled electrochemical conditions could reveal potential reductive degradation pathways. The isotopic labels would be essential for identifying and characterizing any resulting products.

Table 3: Potential Oxidative Degradation Products of Hydroflumethiazide

Degradation Product Formation Pathway
6-(trifluoromethyl)-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide Oxidation of the thiadiazine ring

Identification of Oxidation/Reduction Products

While specific redox degradation studies on this compound are not extensively documented in publicly available literature, the known reactivity of the parent compound, Hydroflumethiazide, and related thiazide diuretics allows for the prediction of likely transformation products. Hydroflumethiazide is known to be unstable in alkaline solutions. nih.gov The primary non-biological degradation pathway for thiazide diuretics like hydrochlorothiazide involves the hydrolysis of the thiadiazine ring. researchgate.net

Under oxidative conditions, it is hypothesized that the sulfonamide groups could undergo transformation, or the dihydrobenzothiadiazine ring could be further oxidized. Conversely, reduction reactions might target the sulfonyl groups.

A key degradation product of the closely related hydrochlorothiazide, formed under photolytic conditions, is 4-amino-6-chloro-1,3-benzenedisulfonamide (ABDS). researchgate.net By analogy, a primary degradation product of Hydroflumethiazide would be 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide. For this compound, this degradation product would retain the isotopic labels, allowing for precise tracking and quantification.

Table 1: Predicted Oxidation/Reduction Degradation Products of this compound

Degradation Pathway Predicted Product Name Molecular Formula of Labeled Product Notes
Hydrolysis/Photolysis 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide-¹⁵N₂,¹³C C₇H₈F₃N₃O₄S₂ (with isotopic labels) Formed by the cleavage of the thiadiazine ring. This is a major expected product based on studies of related thiazides. researchgate.net
Oxidation Hydroflumethiazide N-oxide-¹⁵N₂,¹³C,d₂ C₈H₈F₃N₃O₅S₂ (with isotopic labels) Potential product from the oxidation of one of the nitrogen atoms in the heterocyclic ring.

Mechanistic Insights into Redox Reactions via Isotopic Substitution

The isotopic labels in this compound serve as powerful probes into the mechanisms of its degradation. The presence of ¹⁵N, ¹³C, and deuterium (B1214612) (d) at specific locations in the molecule allows researchers to trace the fate of these atoms during chemical reactions.

¹⁵N Labeling : The two ¹⁵N atoms, one in the sulfonamide group and one in the thiadiazine ring, are critical for understanding reactions involving these nitrogen-containing functionalities. For instance, during the hydrolytic cleavage of the ring to form 4-amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide, tracking the ¹⁵N labels with mass spectrometry would confirm which nitrogen atoms are retained in the final product and which might be lost or transformed into other species.

¹³C Labeling : A ¹³C atom within the aromatic ring structure provides a stable marker for the core of the molecule. Its presence in degradation products confirms that the trifluoromethyl-substituted benzene (B151609) ring remains intact during the transformation.

Deuterium (d₂) Labeling : The deuterium atoms, typically placed on the dihydro- portion of the thiadiazine ring, are particularly useful for studying redox mechanisms. The kinetic isotope effect (KIE), where a C-D bond reacts more slowly than a C-H bond, can be measured. A significant KIE would indicate that the cleavage of this bond is a rate-determining step in the reaction, providing strong evidence for specific oxidative mechanisms that involve hydrogen atom abstraction or hydride transfer from this position.

Environmental Fate and Transformation Studies (Non-In Vivo/Non-Toxicological)

Isotopically labeled standards are indispensable for environmental studies, enabling the accurate detection and quantification of micropollutants and their transformation products in complex environmental samples.

Tracking Environmental Degradation in Abiotic Matrices (e.g., soil, water)

This compound is an ideal tracer for "spike and recovery" experiments in environmental matrices like soil and water. By introducing a known amount of the labeled compound into a sample, scientists can monitor its fate over time under various conditions (e.g., exposure to sunlight, different pH levels, presence of minerals).

Studies on the parent compound's analogue, hydrochlorothiazide, have shown that it undergoes photolytic decomposition in water when exposed to sunlight, leading to the formation of several photoproducts. researchgate.net The primary photoproduct identified was 4-amino-6-chloro-1,3-benzenedisulfonamide, resulting from the hydrolysis of the thiadiazine ring. researchgate.net It is expected that Hydroflumethiazide would follow a similar photodegradation pathway in aqueous environments.

Using this compound, researchers can use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to distinguish the spiked compound and its degradation products from any pre-existing, unlabeled Hydroflumethiazide in the environment. The unique mass-to-charge ratio of the labeled compound and its fragments allows for unambiguous identification and quantification, even at very low concentrations.

Table 2: Application of this compound in Abiotic Degradation Studies

Environmental Matrix Studied Process Role of Labeled Compound Analytical Technique
Surface Water Photodegradation Internal standard to track the rate of decay of the parent compound and identify labeled transformation products. LC-MS/MS
Soil Slurry Hydrolysis / Adsorption Tracer to differentiate between degradation and sorption to soil particles; quantifies the rate of chemical hydrolysis at different pH values. Isotope Ratio Mass Spectrometry (IRMS), LC-MS

Understanding Isotope Fractionation During Environmental Processes

Isotope fractionation is the partitioning of isotopes between two substances or phases due to their mass differences. wikipedia.org During environmental degradation processes, lighter isotopes tend to react slightly faster than heavier isotopes, leading to a change in the isotopic ratio of the remaining compound. This phenomenon, known as the kinetic isotope effect, can provide valuable information about the degradation pathways occurring in the environment. wikipedia.org

While this compound is primarily used as a tracer, studies of natural isotope fractionation can complement this research. By analyzing the ¹³C/¹²C or ¹⁵N/¹⁴N ratios of unlabeled Hydroflumethiazide in contaminated sites, scientists can infer the extent of degradation it has undergone. For example, if a degradation reaction involves the cleavage of a C-N bond, the remaining, undegraded Hydroflumethiazide would become enriched in the heavier ¹³C and ¹⁵N isotopes.

The use of a well-characterized standard like this compound is crucial for calibrating the instruments used to measure these subtle variations in natural isotopic abundances. This allows for the development of compound-specific isotope analysis (CSIA) methods to assess the environmental fate of thiazide diuretics in the field.

Computational and Theoretical Studies on Isotopic Effects and Molecular Dynamics of Labeled Hydroflumethiazide

Quantum Mechanical Calculations of Isotope Effects

Quantum mechanical calculations are fundamental to understanding how isotopic substitution alters the properties of a molecule at the most basic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which various properties can be derived.

Ab initio and Density Functional Theory (DFT) are two of the primary methods used to calculate the vibrational properties of molecules. DFT, particularly with hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP), has become a standard approach due to its favorable balance of computational cost and accuracy for predicting vibrational frequencies. dtic.mil

The introduction of ¹⁵N, ¹³C, and deuterium (B1214612) (d) into the hydroflumethiazide (B1673452) molecule increases the reduced mass of the corresponding chemical bonds. According to the principles of the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, isotopic substitution is predicted to cause a downward shift, or "redshift," in the vibrational frequencies of the bonds directly involving the heavier isotopes. ajchem-a.comajchem-a.com For Hydroflumethiazide-15N2,13C,d2, this effect would be most pronounced for C-D stretching modes compared to C-H modes, and more subtle but calculable shifts would occur for modes involving the C-N and C-C backbone.

DFT calculations can precisely quantify these shifts. By computing the harmonic force fields for both the unlabeled hydroflumethiazide and its labeled isotopologue, a theoretical vibrational spectrum can be generated. dtic.mil These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra and confirming the position of the isotopic labels.

Table 1: Predicted Vibrational Frequency Shifts in Labeled Hydroflumethiazide using DFT (B3LYP/6-31G)* Note: The following data are illustrative examples based on established principles of isotopic effects and are not derived from a specific experimental study on this exact molecule.

Vibrational ModeUnlabeled Hydroflumethiazide (cm⁻¹)This compound (cm⁻¹)Predicted Shift (cm⁻¹)
C-H Stretch (aliphatic)298029800
C-D Stretch (aliphatic)N/A2210-
C=C Stretch (aromatic)16101595-15
C-N Stretch13501338-12
S=O Stretch118011800

Prediction of Kinetic and Equilibrium Isotope Effects

Kinetic Isotope Effects (KIEs) and Equilibrium Isotope Effects (EIEs) are powerful probes into reaction mechanisms and are predictable using quantum mechanical calculations. rutgers.edu These effects primarily arise from the differences in zero-point vibrational energy (ZPVE) between isotopic molecules. researchgate.net Heavier isotopes have lower ZPVEs, making their bonds effectively stronger and requiring more energy to break.

Kinetic Isotope Effect (KIE): The KIE is the ratio of the reaction rate of the light isotopologue to the heavy isotopologue (k_light / k_heavy). A primary KIE occurs when a bond to the isotopic atom is broken in the rate-determining step of a reaction. For the C-D bond in this compound, a significant primary KIE (>1) would be predicted for any reaction involving the cleavage of this bond, such as in certain metabolic pathways.

Equilibrium Isotope Effect (EIE): The EIE is the effect of isotopic substitution on an equilibrium constant. It reflects the ZPVE difference between the reactants and products. nih.gov An inverse EIE (<1) can occur if the bonding to the isotopic center becomes stiffer or more constrained in the product, while a normal EIE (>1) suggests the bonding is weaker. rutgers.edu

Calculations of the vibrational frequencies for the reactant, transition state, and product structures allow for the determination of ZPVEs and, subsequently, the prediction of KIEs and EIEs. These theoretical predictions are invaluable for elucidating reaction pathways where experimental measurement is difficult. rutgers.eduethz.ch

Table 2: Hypothetical Isotope Effects for a Proposed Metabolic Oxidation of Hydroflumethiazide Note: These values are theoretical and for illustrative purposes.

Isotope Effect TypeIsotopes ComparedPredicted Value (k_light / k_heavy)Implication
Primary KIEH vs. D6.8C-H(D) bond cleavage is the rate-determining step.
Secondary KIE¹²C vs. ¹³C1.04Change in hybridization at the carbon center in the transition state.
Secondary KIE¹⁴N vs. ¹⁵N0.99Minor change in bonding environment of nitrogen in the transition state.

Molecular Dynamics Simulations with Isotopic Substitutions

Molecular dynamics (MD) simulations provide a computational microscope to view the time-evolution of atomic and molecular motion. By solving Newton's equations of motion for a system, MD can reveal how isotopic substitution influences the dynamic behavior and interactions of this compound.

While the potential energy surface of a molecule is unchanged by isotopic substitution under the Born-Oppenheimer approximation, the dynamics occurring on that surface are mass-dependent. researchgate.net The increased mass of ¹⁵N, ¹³C, and deuterium nuclei leads to slower atomic motions and reduced vibrational amplitudes. nih.gov

The subtle changes in the conformation and vibrational dynamics of this compound can alter its interactions with surrounding molecules, particularly water in a biological context. MD simulations are ideally suited to explore these effects. nih.gov

By simulating the labeled compound in a solvent box, researchers can analyze properties such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from an atom in the solute. Changes in the RDFs for water around the labeled hydroflumethiazide would indicate a restructuring of the local solvent shell. dovepress.com

Hydrogen Bonding: The strength, lifetime, and number of hydrogen bonds between the drug and solvent molecules can be calculated. The altered electrostatics and geometry of the labeled molecule might lead to small changes in hydrogen bonding patterns.

Solvent Accessible Surface Area (SASA): The SASA measures the area of the molecule exposed to the solvent. Conformational shifts induced by isotopic substitution could modify the SASA, which in turn could affect solubility and binding interactions. dovepress.com

Table 3: Illustrative MD Simulation Data on Solvation Properties Note: This table presents a conceptual comparison and not experimental results.

PropertyUnlabeled HydroflumethiazideThis compoundInterpretation
Average H-Bonds to Water4.24.3Slightly more persistent hydrogen bonding in the labeled compound.
H-Bond Lifetime (ps)1.51.7Slower exchange of water molecules due to reduced molecular motion.
Total SASA (Ų)450.6448.9Minor conformational tightening reduces solvent exposure.

Theoretical Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the elucidation of chemical reaction mechanisms by mapping the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov

For a reaction involving this compound, theoretical modeling can be used to construct a detailed potential energy surface. By applying methods like QM/MM (Quantum Mechanics/Molecular Mechanics), a reactive site can be treated with high-level quantum accuracy while the surrounding environment is modeled more efficiently. nih.gov

The isotopic labels serve as powerful reporters on the nature of the transition state. By calculating the theoretical KIEs (as described in 6.1.2) for a proposed reaction pathway and comparing them with experimental values, the validity of the computed transition state structure can be tested. For example, if a large deuterium KIE is observed experimentally, any valid theoretical model of the reaction must feature a transition state where the C-D bond is significantly broken. This synergy between theory and experiment is essential for building accurate models of chemical and biochemical reactivity.

Calculation of Potential Energy Surfaces for Labeled Systems

A thorough search of scientific literature and computational chemistry databases has revealed no specific studies on the calculation of potential energy surfaces (PES) for Hydroflumethiazide isotopically labeled with ¹⁵N₂, ¹³C, and d₂. A potential energy surface is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. pediatriconcall.com For a complex molecule like Hydroflumethiazide, with its multiple rotational bonds and flexible structure, the PES would be a high-dimensional surface.

The calculation of a PES for any molecule, including isotopically labeled ones, generally involves solving the time-independent Schrödinger equation. pediatriconcall.com The Born-Oppenheimer approximation is typically employed, which assumes that the motion of electrons is much faster than that of the nuclei, allowing for the calculation of electronic energy for a fixed nuclear geometry. pediatriconcall.com By systematically varying the geometric parameters (bond lengths, bond angles, and dihedral angles), a set of energy points is generated, which can then be fitted to a mathematical function to create the PES.

For an isotopically labeled system like Hydroflumethiazide-¹⁵N₂,¹³C,d₂, the PES is, in principle, identical to that of the unlabeled compound. This is because the electronic structure, which dictates the potential energy, is independent of the isotopic composition of the nuclei. libretexts.org However, the isotopic substitution affects the vibrational frequencies and zero-point vibrational energy (ZPVE) of the molecule. These differences are the origin of kinetic and equilibrium isotope effects.

While no specific data exists for Hydroflumethiazide-¹⁵N₂,¹³C,d₂, the following table illustrates the type of data that would be generated in a hypothetical PES calculation for a key dihedral angle in the Hydroflumethiazide backbone.

Hypothetical Potential Energy Scan for a Dihedral Angle in Hydroflumethiazide

Dihedral Angle (degrees) Relative Energy (kcal/mol)
0 5.2
30 2.8
60 0.5
90 1.5
120 3.0
150 4.5

This data is illustrative and not based on actual calculations for Hydroflumethiazide.

Insights into Atomic Motion During Isotopic Reactions

There is currently no available research that provides insights into the atomic motion during reactions involving Hydroflumethiazide-¹⁵N₂,¹³C,d₂. Such studies would typically involve molecular dynamics (MD) simulations or quantum mechanical trajectory calculations on the molecule's potential energy surface. These computational methods allow researchers to simulate the movement of individual atoms over time, providing a detailed picture of the reaction mechanism.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. The change in mass upon isotopic substitution alters the vibrational frequencies of the molecule. Heavier isotopes, such as ¹⁵N, ¹³C, and deuterium (d), have lower vibrational frequencies than their lighter counterparts. This difference in vibrational energy can lead to different reaction rates, a phenomenon known as the kinetic isotope effect (KIE).

By measuring the KIE, chemists can infer information about the transition state of a reaction. For example, if a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with deuterium will typically result in a slower reaction rate (a primary KIE). The magnitude of the KIE can provide information about the geometry of the transition state.

In the context of Hydroflumethiazide, isotopic labeling could be used to study its mechanism of action or its metabolism. For instance, deuteration of specific positions could help to identify which C-H bonds are broken during metabolic transformations.

The following table provides a hypothetical example of how isotopic substitution might affect the vibrational frequencies of a specific bond in Hydroflumethiazide.

Hypothetical Vibrational Frequencies for a C-H Bond in Hydroflumethiazide

Isotopic Label Vibrational Frequency (cm⁻¹)
¹²C-¹H 2950
¹³C-¹H 2925

This data is illustrative and not based on actual calculations for Hydroflumethiazide.

Without specific computational studies on Hydroflumethiazide-¹⁵N₂,¹³C,d₂, any discussion of atomic motion remains speculative. Future research in this area would be necessary to provide concrete insights.

Methodological Advancements in the Quantitative Analysis of Hydroflumethiazide 15n2,13c,d2

Development of Reference Materials and Internal Standards

The reliability of quantitative bioanalysis is fundamentally dependent on the quality of the reference materials and internal standards used. For a compound like Hydroflumethiazide-15N2,13C,d2, this involves a multi-faceted approach encompassing its synthesis, characterization, and the establishment of rigorous standardization protocols.

Synthesis and Characterization of Labeled Internal Standards for Analytical Quantification

The synthesis of a multi-labeled compound such as this compound is a complex process designed to introduce stable isotopes at specific, non-exchangeable positions within the molecule. This strategic placement is crucial to ensure the stability of the label throughout sample preparation and analysis. The chemical structure of hydroflumethiazide (B1673452), a benzothiadiazine derivative, offers several sites for isotopic incorporation.

The synthetic route for such a labeled analog typically involves the use of isotopically enriched starting materials. For this compound, this would likely involve precursors containing ¹⁵N-labeled sulfonamide groups, a ¹³C-labeled carbon atom in the heterocyclic ring, and deuterium (B1214612) atoms at a stable position, for instance, on the dihydrobenzothiadiazine ring. Custom synthesis services offered by specialized chemical companies can design and execute multi-step synthetic pathways to achieve the desired labeling pattern.

Following synthesis, comprehensive characterization is imperative to confirm the identity, purity, and isotopic enrichment of the final product. This is typically achieved through a combination of analytical techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the labeled compound, which will be higher than the unlabeled hydroflumethiazide due to the incorporated heavier isotopes. Tandem mass spectrometry (MS/MS) is used to generate a fragmentation pattern, which can help to confirm the location of the isotopic labels within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for elucidating the exact position of the isotopic labels. The absence of signals at specific chemical shifts in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H (deuterium) NMR spectrum, can confirm the site of deuteration. Similarly, ¹³C and ¹⁵N NMR will show enriched signals at the locations of ¹³C and ¹⁵N incorporation, respectively.

The combination of these techniques provides a detailed molecular fingerprint of the synthesized this compound, ensuring its suitability as an internal standard.

Standardization Protocols for Isotopic Purity and Concentration

Once synthesized and characterized, this compound must undergo rigorous standardization to establish its isotopic purity and exact concentration. These parameters are critical for its function as an internal standard in quantitative assays.

Isotopic Purity: This refers to the percentage of the compound that contains the desired isotopic labels. It is a crucial parameter as the presence of unlabeled hydroflumethiazide in the internal standard solution can lead to an overestimation of the analyte concentration. The determination of isotopic purity is typically performed using mass spectrometry. By analyzing the relative intensities of the mass signals corresponding to the labeled compound and any unlabeled species, the isotopic enrichment can be accurately calculated.

Concentration Standardization: The precise concentration of the this compound stock solution must be accurately determined. This is often achieved through quantitative NMR (qNMR), which allows for the determination of the concentration of a substance by comparing its NMR signal intensity to that of a certified reference material. Gravimetric preparation of solutions, where precise masses of the compound and solvent are used, is another fundamental approach to ensure accurate concentration.

Standardization protocols are governed by guidelines from regulatory bodies, which mandate the thorough validation of bioanalytical methods, including the characterization of internal standards.

Improvements in Isotopic Enrichment Measurement Techniques

The accurate measurement of isotopic enrichment is central to the use of labeled compounds in quantitative analysis. Continuous improvements in analytical instrumentation have led to enhanced sensitivity and precision in these measurements.

Enhanced Sensitivity and Precision in MS-Based Isotope Quantification

Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems are the workhorses of quantitative bioanalysis. The high sensitivity and selectivity of this technique make it ideal for measuring low concentrations of drugs and their metabolites in complex biological matrices. For the analysis of hydroflumethiazide using this compound as an internal standard, a multiple reaction monitoring (MRM) method is typically developed.

In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the analyte (unlabeled hydroflumethiazide) and the internal standard (this compound). The mass difference resulting from the isotopic labeling ensures that the two compounds are clearly distinguished by the mass spectrometer, even if they co-elute chromatographically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hydroflumethiazide330.0205.0
This compound335.0210.0
This is an interactive data table. The values presented are hypothetical examples for illustrative purposes.

Advances in mass spectrometry technology, such as improved ionization sources, faster scanning speeds, and more sensitive detectors, have significantly enhanced the precision of isotope quantification. High-resolution mass spectrometers, like Orbitrap and time-of-flight (TOF) instruments, can further improve specificity by providing very accurate mass measurements, which helps to eliminate potential interferences from matrix components.

Advanced NMR Methods for Site-Specific Isotopic Abundance Determination

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between different nuclei in the molecule. For example, a ¹H-¹³C HSQC spectrum can show direct correlations between protons and the carbon atoms they are attached to, while an HMBC spectrum can reveal longer-range couplings. By analyzing these correlation patterns, the precise location of the ¹³C label can be confirmed. Similarly, ¹H-¹⁵N correlation experiments can pinpoint the location of the ¹⁵N labels.

The development of cryogenically cooled probes and higher field strength magnets has dramatically increased the sensitivity of NMR, making it more feasible to analyze the isotopic composition of compounds even at natural abundance or with lower levels of enrichment.

Automation and High-Throughput Methodologies for Labeled Compound Analysis

The demand for faster turnaround times in drug development and clinical testing has driven the adoption of automation and high-throughput methodologies in bioanalysis. The analysis of samples containing this compound is well-suited to these approaches.

Automated liquid handling systems can perform sample preparation steps such as protein precipitation, solid-phase extraction, and liquid-liquid extraction in a 96-well plate format. This not only increases the number of samples that can be processed simultaneously but also improves the reproducibility and precision of the sample preparation process by minimizing human error.

These automated sample preparation platforms can be seamlessly integrated with modern LC-MS/MS systems equipped with fast chromatography methods, such as ultra-high-performance liquid chromatography (UHPLC). UHPLC utilizes columns with smaller particle sizes to achieve faster separations without sacrificing resolution. The combination of automated sample preparation, rapid chromatography, and sensitive mass spectrometric detection allows for the high-throughput quantification of hydroflumethiazide in large batches of samples, making it a highly efficient analytical workflow.

The table below summarizes the key methodological advancements and their impact on the analysis of this compound.

MethodologyAdvancementImpact on Analysis of this compound
Synthesis Use of isotopically enriched precursors in multi-step synthesis.Enables the creation of a stable and specific internal standard.
Characterization High-resolution MS and multi-nuclear NMR.Confirms molecular identity, purity, and precise location of isotopic labels.
Standardization Quantitative NMR (qNMR) and gravimetric preparation.Ensures accurate determination of isotopic purity and concentration for reliable quantification.
Quantification LC-MS/MS with Multiple Reaction Monitoring (MRM).Provides high sensitivity and selectivity for measuring low concentrations in biological samples.
Isotopic Analysis Advanced 2D NMR techniques.Allows for site-specific determination of isotopic abundance.
Sample Processing Automated liquid handling in 96-well formats.Increases sample throughput and improves reproducibility.
Chromatography Ultra-High-Performance Liquid Chromatography (UHPLC).Enables rapid separation of analytes, reducing analysis time.
This is an interactive data table.

Future Research Trajectories and Innovations in Stable Isotope Applications to Complex Organic Molecules

Integration of Multi-Isotope Labeling for Advanced Mechanistic Probes

The simultaneous introduction of multiple stable isotopes, such as ¹⁵N, ¹³C, and ²H (deuterium), into a single molecular entity like Hydroflumethiazide-15N2,13C,d2, creates a powerful tool for elucidating complex reaction mechanisms and metabolic pathways. symeres.comwikipedia.org This multi-labeling approach allows for the simultaneous tracking of different molecular fragments, providing a more complete picture of bond-forming and bond-breaking events than single-isotope experiments. nih.gov

In pharmaceutical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical. chemicalsknowledgehub.com A multi-labeled compound can distinguish between metabolic attacks on different parts of the molecule. For instance, deuteration can introduce a kinetic isotope effect, slowing metabolism at that specific site, while ¹³C and ¹⁵N labels serve as stable tracers for the carbon skeleton and heteroatoms, respectively, which can be monitored by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com This integrated approach is invaluable for identifying metabolic soft spots and understanding the formation of various metabolites. chemicalsknowledgehub.com

Table 1: Hypothetical Metabolic Fate Analysis using Multi-Isotope Labeling

Metabolic TransformationObserved Isotopic Signature in MetaboliteMechanistic Insight Gained
Hydroxylation of the Benzene (B151609) RingRetention of ¹³C, ¹⁵N₂, and d₂ labelsIndicates the core scaffold remains intact during this initial oxidation step.
Cleavage of the Sulfonamide GroupFragment 1 contains ¹³C and d₂; Fragment 2 contains ¹⁵N₂Unambiguously confirms the site of molecular fragmentation.
N-dealkylationLoss of a specific ¹⁵N-labeled fragmentPinpoints which nitrogen atom is involved in the dealkylation pathway.
Deuterium (B1214612) ExchangeLoss of d₂ signal, retention of ¹³C and ¹⁵N₂Identifies sites of enzymatic or solvent-mediated hydrogen exchange.

Development of Novel Synthetic Routes for Difficult-to-Label Positions

The synthesis of complex, multi-labeled molecules like this compound presents significant synthetic challenges. Traditional methods often involve lengthy sequences starting from simple, commercially available labeled precursors, which can be inefficient and costly. researchgate.net Future research is heavily focused on developing novel synthetic methodologies that allow for the introduction of isotopes at late stages of a synthetic route or at positions that are chemically inert. chemicalsknowledgehub.com

Key areas of innovation include:

Late-Stage Functionalization (LSF): Techniques such as C-H activation allow for the direct replacement of hydrogen with deuterium or the introduction of a ¹³C-containing group onto a nearly complete molecular scaffold. This dramatically shortens synthetic routes and provides access to isotopologues that were previously difficult to prepare.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, enhancing the safety and efficiency of handling expensive isotopic reagents like ¹³CO₂ gas or deuterium gas. adesisinc.comx-chemrx.com This technology is particularly advantageous for improving the scalability and yield of labeling reactions. adesisinc.comx-chemrx.com

Biocatalysis: The use of enzymes can introduce isotopes with high regio- and stereoselectivity, often under mild conditions that are incompatible with traditional chemical methods. chemicalsknowledgehub.com This is especially useful for labeling complex biomolecules and chiral compounds. chemicalsknowledgehub.com

Table 2: Comparison of Synthetic Labeling Strategies

StrategyAdvantagesChallengesApplicability to this compound
Traditional Multi-step SynthesisWell-established methods.Long routes, high cost, potential loss of label. researchgate.netFeasible but inefficient for this level of complexity.
Late-Stage C-H DeuterationRapid access to deuterated analogues, reduced synthetic steps.Requires development of selective catalysts for specific C-H bonds.Ideal for introducing the d₂ label onto the aromatic or heterocyclic rings.
Flow-based ¹³CO₂ IncorporationEfficient use of gaseous reagent, enhanced safety, scalability. x-chemrx.comRequires specialized equipment and optimization of flow conditions.Could be used to synthesize a ¹³C-labeled precursor for the trifluoromethyl group.
Enzymatic LabelingHigh selectivity, mild reaction conditions. chemicalsknowledgehub.comLimited enzyme availability and substrate scope.Potentially useful for selective modifications if a suitable enzyme can be identified or engineered.

Expansion of Computational Tools for Complex Isotopic Systems

As the complexity of isotopically labeled molecules increases, so does the complexity of the analytical data they generate. Computational chemistry is becoming an indispensable tool for both predicting and interpreting the outcomes of labeling studies. nih.gov Future advancements in computational tools are crucial for maximizing the information obtained from molecules like this compound.

Web-based interfaces for computational software packages are making these tools more accessible, allowing researchers to generate predicted spectra for different isotopologues. acs.org This allows for direct comparison with experimental data, aiding in spectral assignment and structural verification. For example, computational models can predict the shifts in vibrational frequencies in infrared (IR) spectroscopy or changes in chemical shifts and coupling constants in NMR spectroscopy that result from isotopic substitution. acs.org These tools can visualize the specific vibrational modes affected by labeling, linking theoretical principles to practical spectral interpretation. acs.org Furthermore, computational models are essential for calculating kinetic isotope effects, providing a theoretical framework to support mechanistic hypotheses derived from experimental data.

Table 3: Role of Computational Tools in Isotope Labeling Studies

Computational ApplicationFunctionImpact on Research
Spectroscopic Prediction (NMR, MS, IR)Calculates the expected spectral properties of a specific isotopologue.Aids in the confirmation of successful labeling and the precise location of isotopes.
Vibrational Mode AnalysisVisualizes how isotopic substitution affects molecular vibrations. acs.orgProvides a deeper understanding of the physical basis for changes in IR spectra.
Kinetic Isotope Effect (KIE) ModelingPredicts the magnitude of the KIE for a proposed reaction mechanism.Helps to validate or refute mechanistic pathways by comparing theoretical and experimental KIEs.
Metabolic Pathway SimulationModels the incorporation of labeled atoms into metabolic networks.Assists in designing labeling experiments and interpreting complex data from metabolomics studies. nih.gov

Emerging Applications in Advanced Materials Science and Catalysis

While the primary application of labeled pharmaceuticals is in biomedical research, the sophisticated techniques developed for their synthesis and analysis are finding new applications in materials science and catalysis. Complex organic molecules, viewed as structural motifs, can serve as probes to understand fundamental processes in these fields.

In catalysis, isotopically labeled reactants or catalyst components can be used to trace reaction pathways on a catalyst surface, distinguish between different mechanistic possibilities, and quantify reaction kinetics. semanticscholar.org For example, a labeled molecule structurally related to Hydroflumethiazide (B1673452) could be used to study the behavior of sulfonamide-containing compounds in industrial catalytic processes. The phenomenon of magnetic isotope effects (MIE), where isotopes with a nuclear spin (like ²⁵Mg) can influence reaction rates, highlights a novel area of "nuclear spin catalysis" with potential applications in designing more efficient biomolecular motors and nanoreactors. nih.gov

In materials science, stable isotopes are being employed to study the structure, dynamics, and degradation of organic components within polymers, organic electronics, and nanomaterials. researchgate.net By selectively labeling parts of an organic molecule embedded in a material, researchers can use techniques like solid-state NMR to probe molecular mobility, intermolecular interactions, and the diffusion of small molecules through the material matrix.

Bridging Fundamental Isotopic Research with Broader Chemical Science Domains

The future of stable isotope labeling lies in its integration across diverse scientific disciplines. The development of advanced, multi-labeled probes like this compound is not an end in itself but a means to answer more complex and fundamental scientific questions. The innovations in synthetic chemistry make these complex molecules more accessible adesisinc.com, while advances in computational and analytical techniques allow for the extraction of richer, more detailed information. nih.gov

This creates a synergistic cycle: the demand for more sophisticated molecular probes from fields like metabolomics, proteomics, and materials science drives the innovation of new synthetic and analytical methods. nih.govsilantes.com In turn, the availability of these powerful tools enables researchers in those fields to investigate systems with a level of detail previously unimaginable. This cross-pollination of ideas and techniques is breaking down the traditional silos between organic synthesis, analytical chemistry, biochemistry, and materials science, leading to a more holistic and integrated approach to scientific inquiry. The continued exploration of complex isotopic systems will undoubtedly be a key driver of discovery across the chemical sciences for the foreseeable future. solubilityofthings.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.